jezonocinol B

CAS No.:

Cat. No.: VC1932943

Molecular Formula: C29H24O10

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H24O10 |

|---|---|

| Molecular Weight | 532.5 g/mol |

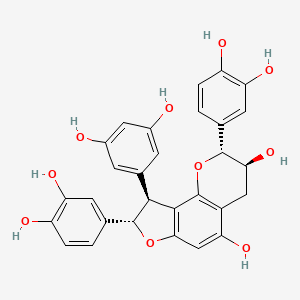

| IUPAC Name | (2R,3S,8S,9S)-2,8-bis(3,4-dihydroxyphenyl)-9-(3,5-dihydroxyphenyl)-3,4,8,9-tetrahydro-2H-furo[2,3-h]chromene-3,5-diol |

| Standard InChI | InChI=1S/C29H24O10/c30-15-5-14(6-16(31)9-15)25-26-24(38-28(25)13-2-4-19(33)22(36)8-13)11-20(34)17-10-23(37)27(39-29(17)26)12-1-3-18(32)21(35)7-12/h1-9,11,23,25,27-28,30-37H,10H2/t23-,25-,27+,28+/m0/s1 |

| Standard InChI Key | BCIBEYSHPVFKBY-FRRISVFZSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]([C@H](O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

| Canonical SMILES | C1C(C(OC2=C1C(=CC3=C2C(C(O3)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Introduction

Source and Isolation

Botanical Source

Jezonocinol B was isolated from the bark of Picea jezoensis var. jezoensis, a coniferous tree species native to parts of East Asia . This tree, commonly known as Jezo spruce, has been the subject of phytochemical investigations due to the traditional uses of conifer species and their potential bioactive constituents.

The study that identified Jezonocinol B was published in the Journal of Natural Products in 2007, conducted by researchers Shun-ichi Wada, Yumiko Yasui, Teppei Hitomi, and Reiko Tanaka . Their work demonstrated that the methanol extract of the bark of Picea jezoensis var. jezoensis exhibited significant radical-scavenging activity, which prompted further investigation into its chemical constituents.

Biological Activities

Radical-Scavenging Properties

The primary biological activity reported for Jezonocinol B is its radical-scavenging ability, particularly against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical commonly used to assess the antioxidant potential of compounds. The ability to scavenge DPPH radicals indicates that Jezonocinol B possesses electron or hydrogen atom-donating properties that can neutralize free radicals.

This antioxidant activity is consistent with the presence of phenolic hydroxyl groups in the structure of flavonostilbenes. Phenolic compounds are well-known for their ability to donate hydrogen atoms to free radicals, thereby terminating radical chain reactions and preventing oxidative damage to biological molecules.

Comparison with Related Compounds

Relationship to Jezonocinol A

Jezonocinol A, another flavonostilbene isolated from the same plant source, has been characterized more extensively in the literature. It has a molecular formula of C29H24O10 and a molecular weight of 532.50 g/mol . The structure includes multiple hydroxyl groups attached to phenyl rings, which likely contribute to its radical-scavenging properties.

The taxonomic classification of Jezonocinol A places it among phenylpropanoids and polyketides, specifically as a 2-arylbenzofuran flavonoid . Given the similar naming and co-occurrence in the same plant extract, Jezonocinol B likely shares significant structural features with Jezonocinol A but differs in specific functional groups or stereochemistry.

Comparison with Jezonocinol C

Alongside Jezonocinols A and B, the researchers also isolated a compound they named Jezonocinol C, which they classified as a nor-flavonostilbene . The "nor" prefix typically indicates the absence of a methyl group or carbon atom that would be present in the parent structure. This suggests that Jezonocinol C represents a structurally related but slightly smaller derivative of the flavonostilbene scaffold found in Jezonocinols A and B.

The isolation of these three related compounds from the same plant extract provides an interesting case study in natural product biosynthesis, potentially reflecting variations in the same biosynthetic pathway within the plant.

Research Status and Future Directions

Current Knowledge Gaps

Despite the identification of Jezonocinol B in 2007, there appears to be limited follow-up research specifically focusing on this compound. The majority of detailed structural and property information available in databases pertains to Jezonocinol A rather than Jezonocinol B.

This knowledge gap presents several research opportunities, including:

-

Complete structural elucidation and physicochemical characterization of Jezonocinol B

-

Comparative analysis of the biological activities of all three Jezonocinol compounds

-

Investigation of structure-activity relationships to identify the structural features responsible for radical-scavenging activity

-

Exploration of potential synergistic effects when these compounds are present together in plant extracts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume